molecular formula C7H9N3O B8586274 N-hydroxy-6-methyl-pyridine-2-carboxamidine

N-hydroxy-6-methyl-pyridine-2-carboxamidine

Cat. No.: B8586274
M. Wt: 151.17 g/mol
InChI Key: QUPYTYBQMROHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-6-methylpicolinimidamide is an organic compound with the molecular formula C7H9N3O It is a derivative of picolinic acid and features a hydroxyl group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-methylpicolinimidamide typically involves the reaction of 6-methylpicolinic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:

    Starting Materials: 6-methylpicolinic acid and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is conducted in an aqueous medium with the addition of a suitable acid, such as hydrochloric acid, to maintain the acidic environment.

    Procedure: The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-6-methylpicolinimidamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-hydroxy-6-methylpicolinimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methylpicolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidamide group can interact with nucleophilic sites, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-6-methylpicolinamide
  • N-hydroxy-6-methoxypicolinimidamide
  • N-hydroxy-6-chloropicolinimidamide

Uniqueness

N’-hydroxy-6-methylpicolinimidamide is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-hydroxy-6-methylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPYTYBQMROHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methylpicolinonitrile (12 mg, 0.1 mmol) was dissolved in EtOH (0.5 mL) and treated with NH2OH (1.5 eq of a 50% aq solution). The mixture was stirred at room temperature for 12 hours then reduced to dryness to afford N′-hydroxy-6-methylpicolinimidamide (6) as a clear yellow oil, which was used without purification.
Quantity
12 mg
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reactant
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0.5 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
aq solution
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0 (± 1) mol
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reactant
Reaction Step Two

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